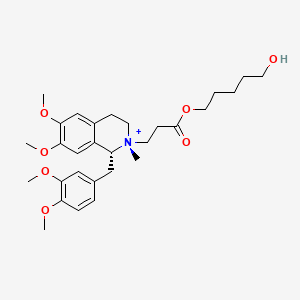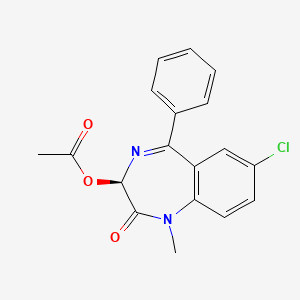
cis-Quaternary alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-Quaternary alcohol is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a quaternary carbon center. This means the carbon atom is bonded to four other carbon atoms, making it a highly substituted and sterically hindered structure. The “cis” configuration indicates that the substituents on the quaternary carbon are on the same side, adding to its unique stereochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-Quaternary alcohols typically involves multi-step organic reactions. One common method is the use of Grignard reagents, where a tertiary alkyl halide reacts with a Grignard reagent followed by hydrolysis to yield the desired alcohol. Another approach involves the use of organolithium reagents in a similar fashion. The reaction conditions often require low temperatures and anhydrous environments to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of cis-Quaternary alcohols may involve catalytic hydrogenation of ketones or aldehydes in the presence of specific catalysts that favor the cis configuration. High-pressure reactors and controlled temperature conditions are essential to achieve the desired stereochemistry and purity.
Analyse Des Réactions Chimiques
Types of Reactions
cis-Quaternary alcohols undergo various chemical reactions, including:
Oxidation: These alcohols can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert ketones back to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Alkyl halides
Applications De Recherche Scientifique
cis-Quaternary alcohols have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules and as chiral building blocks in asymmetric synthesis.
Biology: Serve as probes to study enzyme mechanisms and as substrates in enzymatic reactions.
Medicine: Investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of cis-Quaternary alcohols depends on their specific application. In biological systems, they may interact with enzymes or receptors, altering their activity or function. The steric hindrance and electronic effects of the quaternary carbon center play a crucial role in determining the compound’s reactivity and interaction with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Primary Alcohols: Less sterically hindered, more reactive in substitution and oxidation reactions.
Secondary Alcohols: Moderately hindered, with reactivity between primary and tertiary alcohols.
Tertiary Alcohols: Highly hindered, similar to quaternary alcohols but with different stereochemistry.
Uniqueness
cis-Quaternary alcohols are unique due to their high steric hindrance and specific stereochemistry, which can lead to distinct reactivity patterns and applications compared to other types of alcohols.
Propriétés
Numéro CAS |
1100676-15-0 |
|---|---|
Formule moléculaire |
C29H42NO7+ |
Poids moléculaire |
516.6 g/mol |
Nom IUPAC |
5-hydroxypentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |
InChI |
InChI=1S/C29H42NO7/c1-30(14-12-29(32)37-16-8-6-7-15-31)13-11-22-19-27(35-4)28(36-5)20-23(22)24(30)17-21-9-10-25(33-2)26(18-21)34-3/h9-10,18-20,24,31H,6-8,11-17H2,1-5H3/q+1/t24-,30-/m1/s1 |
Clé InChI |
XFGQBTJDTYNZPQ-AYWVHJORSA-N |
SMILES isomérique |
C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCO |
SMILES canonique |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















